molecular formula C10H13ClN2O2S B2823883 N-(4-chloro-2,5-dimethoxyphenyl)-N'-methylthiourea CAS No. 196700-47-7

N-(4-chloro-2,5-dimethoxyphenyl)-N'-methylthiourea

Cat. No.: B2823883
CAS No.: 196700-47-7
M. Wt: 260.74
InChI Key: LYCUOSUOUWKROB-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea is a chemical compound with a complex structure that includes a chlorinated aromatic ring and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea typically involves the reaction of 4-chloro-2,5-dimethoxyaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting cell signaling pathways and metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A potent analog with hallucinogenic properties.

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-methylphenoxy)acetamide: Used in diverse scientific research applications.

    N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide:

Uniqueness

N-(4-chloro-2,5-dimethoxyphenyl)-N’-methylthiourea stands out due to its specific combination of a chlorinated aromatic ring and a thiourea group, which imparts unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research .

Properties

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2S/c1-12-10(16)13-7-5-8(14-2)6(11)4-9(7)15-3/h4-5H,1-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCUOSUOUWKROB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC1=CC(=C(C=C1OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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